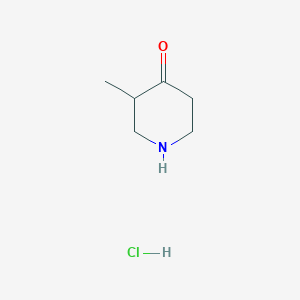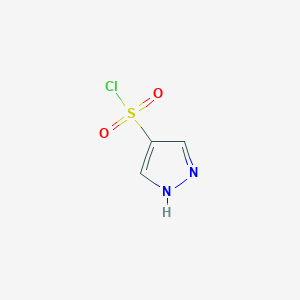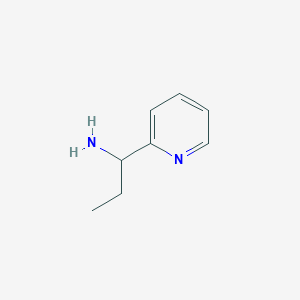
Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Interaction Analysis
Studies have examined the molecular structures and interactions of compounds structurally related to Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride. For instance, research delving into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors detailed the molecular structures and dihedral angles of related compounds, highlighting the significance of their molecular interactions (Li et al., 2005).
Pharmaceutical Synthesis and Applications
Significant research has been directed towards the synthesis and photophysical properties of compounds akin to this compound. A study focused on the synthesis and photophysical properties of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate (MHPB), underlining their potential in pharmaceutical applications (Yoon et al., 2019).
Antiparasitic Potential
Research on Piper species has unveiled benzoic acid derivatives with significant antiparasitic activity. The study identified compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate showcasing leishmanicidal and trypanocidal effects, indicating the therapeutic potential of related compounds (Flores et al., 2008).
Crystallography and Self-Assembly
The field of crystallography has also seen contributions related to this compound. A study on novel 2-aminopyrimidinones revealed insights into their self-assembly and hydrogen bonding, providing valuable information for material science and nanochemistry (Bararjanian et al., 2010).
Metabolic Fate and Toxicity Assessment
The metabolic fate of synthetic cannabinoid receptor agonists structurally similar to this compound has been a focus of toxicological studies. Research investigating the in vitro metabolic fate of these compounds provides critical insights for clinical toxicology and drug safety (Richter et al., 2022).
Antimicrobial and Antioxidant Properties
Explorations into the antimicrobial and antioxidant properties of related compounds have been conducted. Studies on trimethylpiperidin-4-ol derivatives and their antimicrobial activity against a range of microorganisms emphasize the potential of this compound in developing new antimicrobial agents (Dyusebaeva et al., 2017).
Propiedades
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-3-5-13(12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCBALKIXTKOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

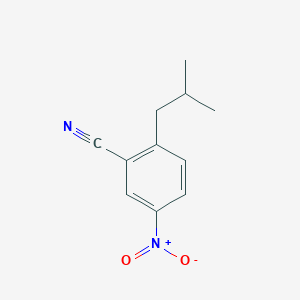
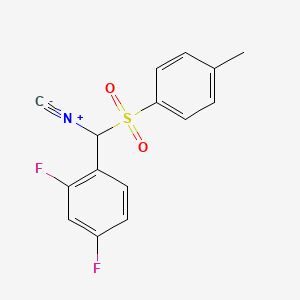

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

